Prasugrel metabolite-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prasugrel metabolite-d4 is a stable isotope-labeled compound used primarily in scientific research. It is a metabolite of Prasugrel, a thienopyridine class antiplatelet agent that inhibits platelet aggregation. The compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms, making it useful in various analytical and pharmacokinetic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prasugrel metabolite-d4 involves multiple steps, starting from the parent compound Prasugrel. The process typically includes the introduction of deuterium atoms through specific chemical reactions. The exact synthetic routes and reaction conditions are proprietary and may vary among manufacturers. the general approach involves the use of deuterated reagents and catalysts to achieve the desired isotopic labeling .
Industrial Production Methods
Industrial production of this compound is carried out under stringent quality control measures to ensure high purity and consistency. The process involves large-scale synthesis followed by purification using techniques such as high-performance liquid chromatography (HPLC). The final product is then subjected to rigorous testing to confirm its isotopic purity and chemical integrity .
Chemical Reactions Analysis
Types of Reactions
Prasugrel metabolite-d4 undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Reduction of functional groups.
Substitution: Replacement of specific atoms or groups within the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathways .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized metabolites, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Prasugrel metabolite-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways of Prasugrel.
Biology: Employed in biological studies to understand the pharmacokinetics and pharmacodynamics of Prasugrel.
Medicine: Utilized in clinical research to investigate the efficacy and safety of Prasugrel in various therapeutic contexts.
Industry: Applied in the pharmaceutical industry for quality control and validation of analytical methods .
Mechanism of Action
Prasugrel metabolite-d4 exerts its effects by inhibiting platelet aggregation. It acts as an irreversible antagonist of the P2Y12 adenosine diphosphate (ADP) receptors on the surface of platelets. This inhibition prevents the activation of the glycoprotein IIb/IIIa complex, thereby reducing platelet aggregation and thrombus formation.
Comparison with Similar Compounds
Similar Compounds
Prasugrel Thiolactone (Mixture of Diastereomers): Another metabolite of Prasugrel with similar properties but without deuterium labeling.
Clopidogrel Metabolites: Metabolites of another thienopyridine antiplatelet agent with similar mechanisms of action but different chemical structures.
Uniqueness
Prasugrel metabolite-d4 is unique due to its isotopic labeling with deuterium, which enhances its utility in analytical and pharmacokinetic studies. This labeling allows for more precise tracking and quantification in various research applications .
Properties
Molecular Formula |
C18H14D4FNO2S |
---|---|
Molecular Weight |
335.44 |
Appearance |
Purity:98.7% HPLC; >98% atom DBrown solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.